molecular formula C12H19NO2 B2450460 N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide CAS No. 2411260-10-9

N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide

Cat. No.: B2450460
CAS No.: 2411260-10-9
M. Wt: 209.289
InChI Key: XVJNCEANFVHVEO-UHFFFAOYSA-N
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Description

N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide is a synthetic organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxolane ring, introduction of the cyclopropyl group, and the final coupling with prop-2-enamide. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, is common to meet the stringent requirements of pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or amines.

Scientific Research Applications

N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide shares structural similarities with other oxolane derivatives and cyclopropyl-containing compounds.
  • Examples include N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]acetamide and N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-enamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

N-[(2-cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-3-10(14)13-8-12(2)6-7-15-11(12)9-4-5-9/h3,9,11H,1,4-8H2,2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJNCEANFVHVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1C2CC2)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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